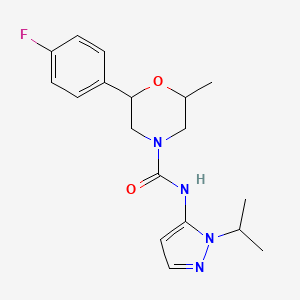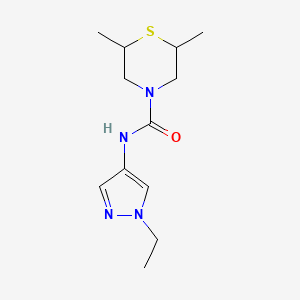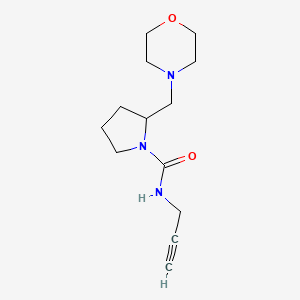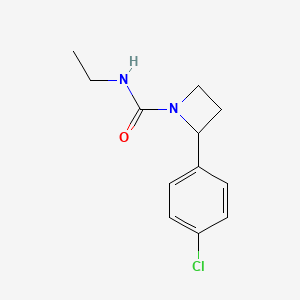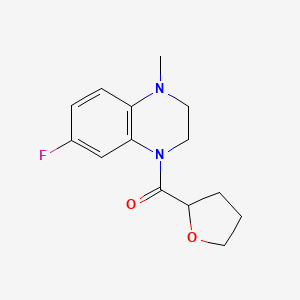
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone, also known as FMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of drug discovery. FMIQ belongs to the class of quinoxaline derivatives, which have been shown to possess various biological activities such as antimicrobial, antitumor, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is not yet fully understood. However, it has been suggested that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone may inhibit the activity of certain enzymes involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
Studies have shown that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone has also been shown to inhibit the growth and replication of viruses by interfering with their ability to infect host cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which may pose challenges in certain experimental settings.
Zukünftige Richtungen
1. Further studies are needed to elucidate the exact mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone.
2. Exploration of the potential of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone as a lead compound for the development of new anticancer and antiviral drugs.
3. Investigation of the structure-activity relationship of quinoxaline derivatives to optimize the biological activity of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone.
5. Examination of the potential of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone involves the condensation of 7-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carboxylic acid and oxalyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 2-hydroxymethyltetrahydrofuran to yield the final product.
Wissenschaftliche Forschungsanwendungen
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone has been extensively studied for its potential application as a lead compound in drug discovery. It has been shown to exhibit promising activity against various cancer cell lines, including breast, lung, and colon cancer. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone has also been reported to possess antiviral activity against hepatitis C virus and dengue virus.
Eigenschaften
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16-6-7-17(14(18)13-3-2-8-19-13)12-9-10(15)4-5-11(12)16/h4-5,9,13H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMUDPRLKADYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)
![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
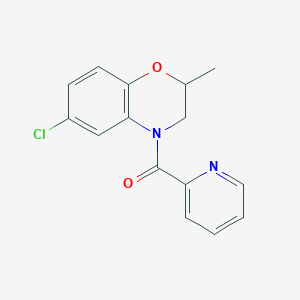
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)

